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Glyco-snap-2

Cat. No.: B1139818
CAS No.: 188849-82-3
M. Wt: 381.4
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Description

Contextualization within Nitric Oxide (NO) Donor Chemistry and Biology

Nitric oxide (NO) is a gaseous free radical that acts as a critical signaling molecule in a vast array of physiological processes. biolinks.co.jp Its functions range from mediating vasodilation and neurotransmission to participating in immune responses and cellular signaling. The transient and reactive nature of NO makes its direct application in experimental settings challenging. To overcome this, a class of compounds known as NO donors has been developed. These molecules release NO under specific conditions, allowing for controlled spatial and temporal studies of its biological effects. scbt.com

Glyco-SNAP-2 belongs to the family of S-nitrosothiols (RSNOs), which are characterized by a nitroso group attached to a sulfur atom. researchgate.net It is a derivative of the well-known NO donor, S-nitroso-N-acetyl-DL-penicillamine (SNAP). A primary advantage of this compound over SNAP is its enhanced stability in aqueous solutions. For instance, the half-life of this compound in an aqueous medium at room temperature is approximately 27.4 hours, a significant increase compared to the 10.3-hour half-life of SNAP under similar conditions. sigmaaldrich.cn This increased stability is crucial for long-term experiments where a sustained release of NO is required. The mechanism of NO release from this compound involves the decomposition of the S-nitroso group, which can be influenced by factors such as pH, temperature, and the presence of metal ions. The released NO can then interact with its biological targets, most notably soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in many signaling pathways. researchgate.net

Rationale for Glyco-Conjugation Strategies in Modulating Cellular Interactions

Glyco-conjugation, the process of attaching carbohydrate moieties to other molecules, is a widely used strategy in medicinal chemistry and chemical biology to modulate the properties of a parent compound. wjgnet.com The addition of a sugar fragment, as in the case of this compound, can confer several advantageous properties. sigmaaldrich.cn

One of the primary benefits is improved water solubility. researchgate.netwjgnet.com The inherent hydrophilicity of sugars can enhance the solubility of otherwise hydrophobic molecules, facilitating their use in aqueous biological systems. researchgate.net Furthermore, glyco-conjugation can influence the stability and pharmacokinetic profile of a drug. wjgnet.com In the context of NO donors like SNAP, the addition of a sugar moiety has been shown to result in greater stability and slower NO release kinetics. researchgate.net

Moreover, glyco-conjugation offers a powerful strategy for targeted delivery. wjgnet.com Cells express a variety of carbohydrate-binding proteins (lectins) on their surface, and the pattern of these receptors can be specific to certain cell types, such as cancer cells. wjgnet.comcancerbiomed.org By attaching a specific sugar, a molecule can be designed to preferentially interact with and be internalized by cells that overexpress the corresponding lectin. wjgnet.com This targeting can increase the local concentration of the compound at the desired site of action, enhancing its efficacy and potentially reducing off-target effects. wjgnet.com The development of glycoconjugates is an emerging field that aims to create functional materials and therapeutics that can interact with and remodel the cellular microenvironment. researchgate.net

Historical Development and Significance of this compound as a Research Tool

The development of this compound arose from the need for more stable and soluble NO donors for research purposes. Its parent compound, SNAP, while a valuable tool, has limitations due to its relative instability and lipid solubility. researchgate.net The synthesis of glyco-S-nitrosothiols, including this compound, represented a significant advancement in the field of NO donor chemistry. Early work in the late 1990s demonstrated that attaching a sugar moiety to the SNAP backbone could overcome some of these limitations. sigmaaldrich.cn

This compound, specifically N-(2-Deoxy-α,β-D-glucopyranosyl)-S-nitroso-N-acetyl-D,L-penicillamine, was designed to combine the NO-donating properties of the S-nitroso-N-acetylpenicillamine core with the hydrophilicity and stability conferred by the deoxyglucose sugar. scbt.com Research has shown that this compound is not only more stable than SNAP but can also exhibit different biological activities. researchgate.net For example, preliminary studies indicated that glyco-SNAPs could be more potent than SNAP in inducing cytotoxicity in various cancer cell lines. researchgate.net

The significance of this compound as a research tool lies in its ability to provide a more controlled and sustained source of nitric oxide in experimental systems. scbt.com This allows for more precise investigations into the complex roles of NO in cellular signaling, physiology, and pathophysiology. scbt.com For instance, it has been used to study the effects of NO on apoptosis in human hepatocellular carcinoma cells and to investigate NO-dependent signaling pathways. researchgate.netnih.gov Its enhanced stability and water solubility make it a versatile tool for a wide range of in vitro studies.

Data Tables

Table 1: Comparison of this compound and SNAP

PropertyThis compoundSNAP
Alternate Name N-(2-Deoxy-α,β-D-glucopyranosyl)-S-nitroso-N-acetyl-D,L-penicillamine scbt.comS-Nitroso-N-acetyl-DL-penicillamine
Molecular Formula C₁₃H₂₃N₃O₈S C₇H₁₂N₂O₄S
Molecular Weight 381.40 g/mol 220.25 g/mol
Half-life (aqueous, RT) ~27.4 hours sigmaaldrich.cn~10.3 hours sigmaaldrich.cn
Key Feature Enhanced stability and water solubility Precursor to this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₃H₂₃N₃O₈S B1139818 Glyco-snap-2 CAS No. 188849-82-3

Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJKBQQBYUJGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Principles

Design and Synthesis of Glyco-SNAP-2 and Analogous Glyco-Conjugated S-Nitrosothiols

The synthesis of this compound involves a multi-step process that first joins a carbohydrate to a thiol-containing amino acid derivative, followed by the introduction of the labile S-nitroso group.

The core of a glycoconjugate's synthesis is the formation of a stable link between the sugar and the non-sugar (aglycone) portion. In this compound, a 2-deoxyglucose unit is covalently attached to an N-acetylated penicillamine (B1679230) core via an amide bond. The synthesis of such a glycoconjugate precursor generally involves two key approaches:

Chemical Glycosylation: This is a widely used method that involves the reaction of a glycosyl donor (an activated sugar) with a glycosyl acceptor. To achieve selective bond formation, protecting groups are extensively used to mask reactive hydroxyl groups on the sugar, leaving only the desired position active. Activation of the anomeric carbon is crucial, often mediated by Lewis acids like TMSOTf or BF₃·Et₂O, which facilitate the departure of a leaving group and subsequent attack by the acceptor molecule. beilstein-journals.org For forming the amide linkage in the this compound precursor, standard peptide coupling chemistry would be employed, reacting the amine of glucosamine (B1671600) with the carboxylic acid of N-acetylpenicillamine.

Enzymatic Synthesis: Glycosynthases, which are engineered glycosidase enzymes, can catalyze the formation of glycosidic bonds without the need for extensive protecting group strategies. beilstein-journals.org While highly specific, this method is generally more applicable to forming O- or N-glycosidic bonds directly between saccharides or to other aglycones.

A variety of methods can be used to link carbohydrate units to other molecules, such as the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), which creates a stable triazole linker. researchgate.net However, for this compound, the structure indicates a direct amide linkage.

The final and critical step in the synthesis of this compound is the S-nitrosation of the thiol group on the penicillamine moiety. S-nitrosothiols (RSNOs) are generally unstable, so their formation is typically performed as the final step under controlled conditions. wikipedia.org

Common laboratory methods for S-nitrosation include:

Reaction with Nitrous Acid: The most common method involves treating the precursor thiol (the glycoconjugate of N-acetylpenicillamine) with nitrous acid (HONO). wikipedia.org Nitrous acid is typically generated in situ by reacting an equimolar amount of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) in an aqueous medium. mdpi.com

RSH + HONO → RSNO + H₂O wikipedia.org

Use of Other Nitrosating Agents: Other reagents capable of delivering a nitroso group can also be used. These include dinitrogen trioxide (N₂O₃), which can be formed from the oxidation of nitric oxide, and tert-butyl nitrite (tBuONO). wikipedia.orgnih.gov

Transnitrosation: An existing S-nitrosothiol can transfer its nitroso group to another thiol in an equilibrium-driven reaction. nih.govnih.gov This method is particularly relevant in biological systems but can also be utilized in synthetic chemistry. nih.gov

RSNO + R'SH ⇌ RSH + R'SNO wikipedia.org

The presence of copper ions can influence RSNO stability, with Cu⁺ catalyzing decomposition and NO release, while Cu²⁺ can favor RSNO formation. mdpi.com

Strategies for Incorporating Glycosidic Moieties

Stereochemical Considerations in this compound Synthesis

The chemical name, N-(2-Deoxy-α,β-D-glucopyranosyl)-S-nitroso-N-acetyl-D,L -penicillamine, reveals important stereochemical features of the molecule. scbt.com

Penicillamine Core: The use of "D,L-penicillamine" indicates that the synthesis starts with a racemic mixture of the D- and L-isomers of this amino acid derivative. This results in the final product being a mixture of diastereomers. Stereochemistry in amino acid-based molecules can significantly affect their biological interactions and kinetics. nih.gov

Advanced Techniques for Elucidating this compound Chemical Structure

Confirming the complex structure of a molecule like this compound requires a combination of powerful analytical techniques. outsourcedpharma.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation. outsourcedpharma.com

Spectroscopic methods provide detailed information about the atomic connectivity and molecular environment within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to map the carbon-hydrogen framework of the molecule. outsourcedpharma.com

1D and 2D NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are crucial for confirming the covalent structure. HSQC experiments correlate protons with their directly attached carbon atoms, which can validate the successful formation of the glycosidic and amide linkages. mdpi.com The anomeric proton (H1) on the deoxyglucose unit typically shows a characteristic downfield chemical shift due to being attached to two oxygen atoms.

¹⁵N NMR: When enriched with the ¹⁵N isotope, NMR can be used to directly probe the nitrogen environment of the critical S-nitroso (-S-N=O) group, confirming its presence and electronic state.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. outsourcedpharma.commdpi.com It verifies the integrity of the molecule and can be used to track its decomposition by identifying byproducts. Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard technique for analyzing S-nitrosated compounds. mdpi.com

Interactive Table: Key Analytical Data for this compound

PropertyValue/TechniquePurposeCitation
Molecular Formula C₁₃H₂₃N₃O₈SConfirms elemental composition. scbt.comsigmaaldrich.com
Molecular Weight 381.4 g/mol Confirms overall mass of the compound. scbt.comsigmaaldrich.com
SMILES String CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=OProvides a precise representation of the covalent connectivity.
NMR Spectroscopy 2D ¹H-¹³C HSQCMaps proton-carbon correlations to confirm the glycosidic linkage and overall structure.
NMR Spectroscopy ¹⁵N-enriched NMRIdentifies the nitrogen environment of the S-nitroso group.
Mass Spectrometry LC-MSConfirms molecular integrity and is used to quantify purity and analyze byproducts. mdpi.com

Molecular and Cellular Mechanisms of Action

Nitric Oxide Release Dynamics from Glyco-SNAP-2

The principal mechanism of this compound is the liberation of nitric oxide (NO). The kinetics of this release are dictated by the compound's unique chemical structure, which includes an S-nitroso moiety responsible for NO donation and a glycosyl group that modulates its stability and reactivity.

This compound is characterized by its capacity for sustained nitric oxide release. Its half-life under physiological conditions is approximately 20 to 24 hours. aacrjournals.org In a direct comparison in aqueous media at room temperature and without the presence of the chelating agent EDTA, this compound demonstrates a half-life of 27.4 hours. sigmaaldrich.com This extended duration of NO release is a defining feature of the compound. In phosphate-buffered saline (PBS, pH 7.4), a medium that mimics certain biological conditions, this compound has a half-life of 12.4 hours.

This compound exhibits significantly enhanced stability when compared to other S-nitrosothiols, most notably S-nitroso-N-acetyl-DL-penicillamine (SNAP). In aqueous media without EDTA, SNAP has a half-life of just 10.3 hours, which is considerably shorter than the 27.4 hours observed for this compound. sigmaaldrich.com This stability advantage persists in various conditions. The superior stability of this compound is attributed to its glucopyranosyl moiety, which provides steric protection to the S-nitroso group, shielding it from decomposition.

Interactive Table: Comparative Half-Life of this compound and SNAP

CompoundMediumHalf-life (t½)Citation
This compound Aqueous Medium (EDTA-free)27.4 hours sigmaaldrich.com
SNAP Aqueous Medium (EDTA-free)10.3 hours sigmaaldrich.com
This compound PBS (pH 7.4)12.4 hours
SNAP PBS (pH 7.4)4.7 hours

Kinetic Profiles of NO Liberation in Aqueous and Biological Milieus

Intracellular Trafficking and Distribution of this compound

The biological effects of this compound are contingent not only on its NO release but also on its ability to enter cells and distribute within them.

The glucose moiety of this compound is a critical feature that facilitates its entry into cells. This structure promotes uptake, particularly in cells that overexpress glucose transporters, such as certain cancer cells. This targeted uptake mechanism suggests a dependence on glucose transporters like GLUT1 for cellular entry.

Following uptake, the distribution of this compound and the subsequent diffusion of its released nitric oxide are crucial for its site-specific actions. Research indicates that the effects of NO released from donors like this compound can be observed in various cellular compartments. For instance, NO has been shown to induce the nuclear translocation of the protein kinase AKT, suggesting that once released, NO can diffuse to the nucleus to modulate signaling pathways. researchgate.netresearchgate.net

Glucose Transporter-Mediated Uptake (e.g., GLUT1 Dependence)

Downstream Nitric Oxide Signaling Pathways

Nitric oxide released from this compound initiates a variety of signaling cascades that influence diverse cellular functions, from survival to proliferation.

A primary pathway activated by NO is the canonical soluble guanylyl cyclase (sGC) pathway. NO binds to sGC, stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn can trigger further downstream events. researchgate.netnih.gov

Several studies have elucidated specific pathways modulated by this compound:

Pro-Survival Signaling in Neurons: In cerebellar granule neurons, NO donors including this compound can rescue cells from death by preventing the decrease in AKT phosphorylation. researchgate.netresearchgate.net This effect is often mediated through the cGMP/PKG/PI3K pathway, leading to the phosphorylation and activation of AKT, a key protein in cell survival. researchgate.netresearchgate.net

Modulation of Ion Channels: this compound has been shown to stimulate the activity of sarcolemmal ATP-sensitive potassium (sarcKATP) channels in ventricular cardiomyocytes. nih.gov This stimulation involves a complex cascade requiring sGC, PKG, reactive oxygen species (ROS), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated protein kinase 1/2 (ERK1/2). nih.gov

Regulation of Apoptosis in Cancer Cells: In human hepatocellular carcinoma (HCC) cells, NO produced by this compound can inhibit apoptosis. wjgnet.comvdoc.pub This anti-apoptotic effect appears to be mediated by the NF-κB and RAS/ERK signaling cascades. wjgnet.com

Stimulation of Endothelial Cell Proliferation: this compound can induce the proliferation and/or survival of lymphatic endothelial cells (LECs) in a dose-dependent manner. aacrjournals.org This effect is linked to the PI3K/Akt signaling cascade downstream of vascular endothelial growth factor receptor (VEGFR) activation. aacrjournals.org

Interactive Table: Signaling Pathways Modulated by this compound

Cellular ContextKey Pathway(s) ActivatedOutcomeCitation(s)
General sGC / cGMP / PKGVasodilation, various downstream effects researchgate.netnih.gov
Neurons PI3K / AKT / mTORInhibition of apoptosis, cell survival researchgate.netresearchgate.net
Cardiomyocytes sGC / PKG / ROS / CaMKII / ERK1/2Stimulation of sarcKATP channels nih.gov
Hepatocellular Carcinoma NF-κB / RAS / ERKInhibition of apoptosis wjgnet.comvdoc.pub
Lymphatic Endothelial Cells PI3K / AktCell proliferation and/or survival aacrjournals.org

Activation of Soluble Guanylate Cyclase and Cyclic GMP Pathway

The principal receptor for nitric oxide is the enzyme soluble guanylate cyclase (sGC). unl.ptelifesciences.org As an NO donor, this compound initiates the activation of the NO/cGMP signaling pathway. sigmaaldrich.comunl.pt Once released, NO rapidly diffuses across cell membranes and binds to the ferrous heme cofactor within the sGC sensor domain. unl.ptunl.pt This binding event triggers a significant conformational change in the sGC enzyme, leading to its activation. elifesciences.orgnih.gov

Activated sGC catalyzes the conversion of guanosine 5'-triphosphate (GTP) into the second messenger cyclic guanosine 3′,5′-monophosphate (cGMP). nih.gov The resulting increase in intracellular cGMP levels propagates the signal by directly modulating the activity of downstream targets, including cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs). unl.ptnih.govnih.gov This pathway is fundamental to processes such as vasodilation and neurotransmission. unl.ptunl.pt

Protein S-Nitrosylation and its Biological Consequences

Beyond the cGMP pathway, this compound exerts its effects through protein S-nitrosylation, a reversible post-translational modification. aginganddisease.org This process involves the covalent attachment of a nitroso group from a donor like this compound to the thiol side chain of a cysteine residue on a target protein. plos.org S-nitrosylation can alter a protein's conformation, activity, and interaction with other molecules, thereby regulating a wide array of cellular functions. aginganddisease.orgnih.gov

The primary mechanism by which S-nitrosothiols like this compound modify target proteins is through transnitrosation. researchgate.net This reaction involves the direct and reversible transfer of the nitroso (-NO) group from the donor S-nitrosothiol to a thiol group on the target protein. researchgate.netrsc.org The process is typically characterized by the nucleophilic attack of a thiolate anion (S⁻) from the target cysteine residue on the nitrogen atom of the S-nitroso group in the donor molecule. rsc.org This leads to the formation of a new S-nitrosothiol on the target protein and the release of the original thiol carrier. researchgate.net

Research into the interaction of this compound with the enzyme aldose reductase (AR) has revealed a complex modification process. portlandpress.comnih.govnih.gov Electrospray ionization mass spectrometry has shown that the reaction proceeds via the formation of an intermediate N-hydroxysulphenamide-like adduct between this compound and the AR enzyme. portlandpress.comnih.govnih.gov

This adduct is transient and, over time, dissociates to yield one of two distinct products:

Nitrosated AR (AR-NO): The S-nitrosylated form of the enzyme. portlandpress.comnih.govnih.gov

A mixed disulfide: Formed between the enzyme and the N-acetylpenicillamine backbone of the donor molecule (AR-S-S-X). portlandpress.comnih.govnih.gov

This dual outcome highlights that transnitrosation reactions initiated by compounds like this compound can lead to multiple, non-unique structural changes in a target protein, resulting in both nitrosated and thiolated products. portlandpress.comnih.govnih.gov

Mechanism of Transnitrosation Reactions

Enzyme Modulation by this compound-Derived Nitric Oxide

The nitric oxide derived from this compound can directly modulate the function of various enzymes through covalent modifications. The enzyme aldose reductase (AR), a member of the aldo-keto reductase superfamily that reduces a wide range of aldehydes, serves as a well-documented example of this modulation. portlandpress.comnih.govunipi.it

Allosteric and Active Site Modifications of Target Enzymes (e.g., Aldose Reductase)

Studies have identified the active-site residue Cys-298 of aldose reductase as the primary site of modification by this compound. portlandpress.comnih.govnih.gov The modification is not a result of the spontaneous, random release of NO into the solution but rather a more direct interaction between this compound and the enzyme. portlandpress.comnih.govnih.gov This was confirmed by experiments showing that a site-directed mutant of the enzyme where Cys-298 was replaced by serine was insensitive to this compound. portlandpress.comnih.govnih.gov The formation of the S-nitrosylated product (AR-NO) at this active site cysteine residue leads to profound structural and functional changes in the enzyme. portlandpress.comnih.govnih.gov

Impact on Enzyme Kinetic Parameters (e.g., kcat and Km)

The modification of aldose reductase by this compound significantly alters its enzymatic activity. Specifically, it causes a substantial increase in both the catalytic turnover number (kcat) and the Michaelis constant (Km) for the substrate glyceraldehyde. portlandpress.comnih.govnih.gov The kcat, which represents the maximum number of substrate molecules converted to product per enzyme molecule per second, increased 3- to 7-fold. portlandpress.comnih.govnih.gov Concurrently, the Km, a measure of the substrate concentration at which the reaction rate is half of its maximum and which is inversely related to substrate affinity, increased 25- to 40-fold. portlandpress.comnih.govnih.govlibretexts.org

Research suggests that these kinetic changes are specifically due to the formation of the S-nitrosylated enzyme (AR-NO), which constitutes the high-Km and high-kcat form. portlandpress.comnih.govnih.gov In contrast, the mixed disulfide form of the enzyme (AR-S-S-X) is considered catalytically inactive. portlandpress.comnih.govnih.gov

Table 1: Impact of this compound on Aldose Reductase Kinetic Parameters An interactive table detailing the changes in enzyme kinetics upon modification.

Parameter Change upon Modification by this compound Implication
kcat 3- to 7-fold increase portlandpress.comnih.govnih.gov Increased maximum catalytic rate

| Km | 25- to 40-fold increase portlandpress.comnih.govnih.gov | Decreased affinity for the substrate |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
N-(β-glucopyranosyl)-N2-acetyl-S-nitrosopenicillamide Glyco-SNAP; this compound
Nitric Oxide NO
Soluble Guanylate Cyclase sGC
Cyclic Guanosine Monophosphate cGMP
Guanosine 5'-triphosphate GTP
S-nitroso-N-acetyl penicillamine (B1679230) SNAP
Aldose Reductase AR
Glyceraldehyde
Serine

Biological Roles and Effects in Diverse in Vitro and Cellular Models

Regulation of Cellular Proliferation and Survival

Glyco-snap-2, as a donor of nitric oxide (NO), has demonstrated varied effects on the proliferation and survival of different cell types, ranging from endothelial cells to neoplastic lines.

Research shows that this compound can stimulate the proliferation and/or survival of lymphatic endothelial cells (LECs). nih.govaacrjournals.org In in vitro experiments, the application of this compound to LECs resulted in a dose-dependent increase in proliferation. nih.govresearchgate.net This effect was significant for concentrations ranging from 50 µM to 500 µM. nih.govaacrjournals.org However, at a higher concentration of 1000 µM, this compound did not have a significant effect on cell proliferation, a result potentially attributable to cellular toxicity at that level. nih.govaacrjournals.orgresearchgate.net These findings suggest that nitric oxide, as delivered by donors like this compound, plays a role in stimulating the growth and survival of microvascular lymphatic endothelial cells. nih.govresearchgate.net The experiments, conducted over a 72-hour period, utilized a colorimetric assay with WST-1 to assess LEC proliferation. nih.govaacrjournals.orgresearchgate.net

Table 1: Effect of this compound on Lymphatic Endothelial Cell (LEC) Proliferation

Concentration Observed Effect on LEC Proliferation
50 µM - 500 µM Significant induction of proliferation and/or survival. nih.govaacrjournals.org

This compound has been found to significantly inhibit the proliferation of the breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov A study evaluating its influence used thymidine (B127349) incorporation to measure DNA synthesis and immunocytochemical detection of the Ki-67 antigen as a marker for proliferation. nih.gov The inhibitory effect was observed in both cell lines, but it was more pronounced in the MDA-MB-231 cells. nih.gov At a concentration of 100 µM, this compound drastically reduced DNA synthesis in MDA-MB-231 cells. nih.gov A significant reduction in DNA synthesis was also recorded in MCF-7 cells at the same concentration. nih.gov

Furthermore, the expression of the Ki-67 protein was significantly influenced by 100 µM of this compound in MDA-MB-231 cells, with the percentage of positive cells dropping to 42.5%, compared to a control staining of about 90%. nih.gov In contrast, no significant effect of this compound on Ki-67 expression was seen in MCF-7 cells. nih.gov

Table 2: Proliferation Inhibition by this compound (100 µM) in Breast Cancer Cell Lines

Cell Line Parameter Control (Approx. Value) Treated (Approx. Value)
MDA-MB-231 DNA Synthesis (dpi) 70462 3120
Ki-67 Protein Expression 90% 42.5%
MCF-7 DNA Synthesis (dpi) 31142 4095
Ki-67 Protein Expression 90% No significant effect

Data derived from a study on the influence of Glyco-2-SNAP on breast cancer cell proliferation. nih.gov

The differentiation and proliferation of myoblasts, such as those in the C2C12 cell line, are regulated by various growth factors, including insulin-like growth factor-I (IGF-I). researchgate.netnih.gov During the differentiation of C2C12 myoblasts, the expression levels of IGF-I mRNA are known to increase. researchgate.net While the regulation of IGF-I mRNA in C2C12 cells by hormones like Growth Hormone (GH) is documented, specific studies detailing the direct effect of this compound on IGF-I mRNA expression in these cells are not prominent in the reviewed literature. nih.govresearchgate.net Therefore, a direct modulatory role of this compound on the expression of IGF-I mRNA in C2C12 myoblasts has not been definitively established.

Effects on Neoplastic Cell Line Proliferation (e.g., Breast Cancer Cell Lines MDA-MB-231 and MCF-7)

Influence on Immune Cell Function and Antigen Processing

This compound serves as a critical tool in in vitro studies of the immune system, particularly where the action of nitric oxide is a necessary component of a biological pathway that is otherwise absent in the experimental model.

The zwitterionic capsular Polysaccharide A (PSA) from the bacterium Bacteroides fragilis is a carbohydrate antigen that can be presented by major histocompatibility complex (MHC) class II molecules to induce CD4+ T cell responses. nih.govwikipedia.org The activation of T cells specific to PSA requires not only the internalization of PSA by dendritic cells (DCs) but also its subsequent processing, which is dependent on nitric oxide. nih.gov

In vitro systems using monocyte-derived DCs often face the challenge that these cells produce very little NO on their own. nih.gov To overcome this limitation and enable the study of PSA processing, this compound is added to the cell co-cultures as an exogenous NO donor. nih.gov The presence of this compound ensures that sufficient NO is available to cleave the PSA, a necessary step for its processing and subsequent loading onto MHC class II molecules for presentation to T cells. nih.govimrpress.com

The activation of T cells in vitro is a multi-step process that typically begins with the recognition of an antigen presented by an antigen-presenting cell (APC), such as a dendritic cell. thermofisher.comnews-medical.net As described previously, this compound plays an essential, albeit indirect, role in the activation of PSA-specific CD4+ T cells in vitro. nih.gov By providing the necessary nitric oxide for the processing of the PSA antigen within dendritic cells, this compound facilitates the proper presentation of this glycan to T cells. nih.govimrpress.com This antigen presentation is the critical first signal for T cell activation, leading to subsequent T cell responses. nih.govthermofisher.com Therefore, this compound contributes to T cell activation in these specific in vitro systems by enabling the upstream antigen processing steps that are a prerequisite for T cell recognition and response. nih.gov

Role in Dendritic Cell (DC)-Mediated Processing of Glycans (e.g., Capsular Polysaccharide A from Bacteroides fragilis)

Interplay with Cellular Glycosylation Pathways

The "glyco-" prefix in this compound denotes the presence of a carbohydrate moiety, specifically a deoxy-glucopyranose derivative. This structural feature positions the compound at an intersection of nitric oxide signaling and carbohydrate-related cellular processes.

Direct studies detailing the effects of this compound on the enzymatic machinery of protein glycosylation are not extensively documented. However, its primary action as a nitric oxide donor provides a basis for predicting significant indirect effects, particularly through the induction of Endoplasmic Reticulum (ER) stress.

The ER is the primary site for the synthesis and folding of secretory and membrane-bound proteins, a process that includes N-linked glycosylation. Perturbations in the ER environment lead to ER stress and the activation of the Unfolded Protein Response (UPR). nih.govnih.gov Nitric oxide donors, such as S-nitroso-N-acetylpenicillamine (SNAP), have been shown to induce ER stress, leading to the upregulation of the C/EBP homologous protein (CHOP), a key marker of ER stress-mediated apoptosis. nih.gov Other studies have demonstrated that NO can disrupt ER Ca2+ homeostasis and induce the expression of ER chaperone proteins like GRP78, which are central to the UPR. nih.govnih.gov

Notably, the chemical tunicamycin, a classic inhibitor of N-linked glycosylation, is a well-established inducer of ER stress. nih.govdiabetesjournals.org This highlights the intimate link between the fidelity of the glycosylation process and ER homeostasis. Therefore, by inducing ER stress, this compound can be inferred to indirectly interfere with the complex and highly regulated process of protein glycosylation, potentially altering the folding, quality control, and transport of newly synthesized glycoproteins. nih.govresearchgate.net

This compound is itself a glucose analogue due to its glucopyranose ring. The metabolic interplay of this compound is largely driven by the nitric oxide it releases, which has been shown to directly modulate glucose metabolism and glycolytic pathways.

Research using other NO donors like sodium nitroprusside (SNP) and diethylenetriamine (B155796) (DETA) has demonstrated that NO can stimulate the uptake of the glucose analogue ¹⁸F-FDG in human umbilical vein endothelial cells (HUVECs). nih.govsnmjournals.org This enhanced uptake is not merely due to increased transport but is also linked to a significant elevation in the activity of hexokinase, the first rate-limiting enzyme of glycolysis. nih.govsnmjournals.org Key findings from these studies include:

A dose-dependent increase in ¹⁸F-FDG uptake in HUVECs treated with NO donors. snmjournals.org

A 3.5-fold elevation in total hexokinase activity after 24 hours of exposure to SNP. nih.govsnmjournals.org

An increase in the expression of the glucose transporter GLUT1. nih.govsnmjournals.org

The signaling pathways mediating this effect involve protein kinase C (PKC) and phosphatidylinositol-3 kinase (PI3K). nih.govsnmjournals.org

In different cellular contexts, such as head and neck squamous cell carcinoma (HNSCC) cell lines, NO donors have also been shown to affect glycolysis, increasing lactate (B86563) production and hexokinase activity in specific lines. spandidos-publications.com This demonstrates that this compound, by releasing NO, can engage in metabolic cross-talk, influencing a cell's glycolytic rate through the modulation of key enzymes and transporters.

Table 1: Effects of Nitric Oxide Donors on Glycolytic Parameters

Cell Model NO Donor Observation Signaling Pathway Implication Reference
Human Umbilical Vein Endothelial Cells (HUVECs) SNP, DETA Increased ¹⁸F-FDG uptake; 3.5-fold increase in hexokinase activity; Increased GLUT1 expression. Protein Kinase C (PKC), PI3K nih.govsnmjournals.org

Potential Indirect Effects on Protein Glycosylation Processes (e.g., N-glycosylation)

Effects on Cellular Stress Responses and DNA Integrity

As a potent NO donor, this compound is a well-established inducer of nitrosative stress, a condition that arises from an excess of reactive nitrogen species (RNS). This form of cellular stress has profound effects on cellular signaling and the integrity of macromolecules, including DNA.

The sustained release of NO from this compound can lead to DNA damage. Studies have reported that treatment with the compound results in increased levels of DNA strand breaks and the formation of nitrotyrosine, an indicator of nitrosative damage to proteins. This genotoxic potential is a known characteristic of N-nitroso compounds. For instance, streptozotocin, which also contains an N-nitroso group and a glucopyranose moiety, is recognized for its ability to cause DNA alkylation and strand breaks in pancreatic islet cells. Furthermore, nitrosative stress has been shown to inhibit DNA ligase activity, which would compromise the cell's capacity for DNA repair. vdoc.pub

Beyond direct DNA damage, this compound modulates cellular stress-response pathways. In some contexts, the NO released can be cytotoxic by triggering apoptosis. This is particularly linked to the ER stress pathway, where NO-induced stress leads to the upregulation of the pro-apoptotic transcription factor CHOP. nih.gov However, the role of NO in cell fate is complex and context-dependent. In other models, NO signaling demonstrates protective effects. For example, in cerebellar granule neurons, NO donors, including this compound, were found to rescue cells from death by preventing the decrease in AKT phosphorylation, a key node in cell survival signaling. researchgate.net Similarly, NO can activate the ERK1/2 pathway, which is centrally involved in cellular responses to stress. Thus, this compound can both initiate cellular stress and modulate the signaling pathways that determine the cellular response to that stress.

Table 2: Summary of this compound Effects on Cellular Stress and DNA

Effect Category Specific Observation Cellular Model/Context Reference
Nitrosative Stress Induces nitrosative stress through sustained NO release. General
DNA Integrity Causes DNA strand breaks. General
Inhibits DNA ligase activity (inferred from nitrosative stress effects). General vdoc.pub
Protein Damage Increases levels of nitrotyrosine. General
Cellular Stress Response Induces pro-apoptotic CHOP via ER stress. Mouse MIN6 β cells nih.gov
Prevents decrease in AKT phosphorylation, promoting cell survival. Cerebellar granule neurons researchgate.net
Activates ERK1/2 signaling pathway. Rabbit ventricular myocytes
Apoptosis Inhibits apoptosis in certain cancer cells. Human Hepatocellular Carcinoma (HCC) cells vdoc.pubwindows.net

Advanced Research Applications and Methodological Contributions

Glyco-SNAP-2 as a Precision Tool for Studying Nitric Oxide Biology

This compound, a glycosylated derivative of S-nitroso-N-acetyl-DL-penicillamine (SNAP), has emerged as a valuable tool in the study of nitric oxide (NO) biology. Its unique chemical structure, which includes a glucose moiety, confers properties that allow for more controlled and targeted release of NO, making it particularly useful for investigating the nuanced roles of this critical signaling molecule in various physiological and pathological processes.

The study of nitric oxide (NO) signaling presents a significant challenge due to the molecule's short half-life and reactive nature. Understanding where and when NO is produced and acts within a biological system is crucial to deciphering its complex roles. This compound, with its enhanced stability compared to its parent compound SNAP, provides a more sustained and predictable release of NO, which is advantageous for studying the temporal dynamics of NO-mediated events. carcinogenesis.com The glycosylation of SNAP to form this compound not only increases its aqueous stability but also provides a mechanism for targeted delivery. For instance, the glucose moiety can be recognized by glucose transporters (GLUTs), which are often overexpressed in cancer cells, allowing for preferential uptake and NO release within these cells. nih.gov This targeted approach is invaluable for investigating the localized effects of NO within specific cellular compartments or tissues, thereby contributing to a better understanding of the spatiotemporal aspects of NO signaling. biorxiv.orgresearchgate.net

The ability to control the release of NO in both time and space is essential for elucidating its function in complex biological processes like neurotransmission, immune responses, and vascular regulation. scbt.comnih.gov The predictable and prolonged NO donation from this compound allows researchers to maintain a specific NO concentration over an extended period, facilitating the study of downstream signaling events and gene expression changes that occur on a longer timescale. carcinogenesis.com This controlled release profile is a significant advantage over other donors that release NO in a rapid burst.

Comparative studies utilizing various nitric oxide (NO) donors are essential for dissecting the specific effects of NO from other chemical properties of the donor molecules. This compound is frequently compared with other NO donors like S-nitroso-N-acetyl-DL-penicillamine (SNAP) and (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA-NONOate) to highlight differences in their stability, NO release kinetics, and biological activity. carcinogenesis.comnih.gov

This compound generally exhibits greater stability in aqueous solutions compared to SNAP. For example, at 37°C and pH 7.4, the half-life of this compound has been reported to be approximately 27 to 28 hours, significantly longer than that of SNAP, which is around 10 hours under similar conditions. carcinogenesis.com DETA-NONOate also has a long half-life of approximately 20-24 hours. carcinogenesis.comnih.gov This extended stability of this compound and DETA-NONOate makes them more suitable for long-term experiments where a sustained level of NO is required. nih.gov

The mode of NO release also differs. This compound, being a thiol-based donor, is thought to preferentially donate NO+ equivalents, which can lead to S-nitrosation of proteins. carcinogenesis.com In contrast, NONOates like DETA-NONOate spontaneously release two moles of NO per mole of the parent compound. These differences in release chemistry can lead to distinct biological outcomes. For example, in one study, the thiol-based donor SNAP was found to inhibit caspase-3 and -9 activity, an effect not observed with a NONOate-based donor. carcinogenesis.com

In studies on lymphatic endothelial cells (LECs), both this compound and DETA-NONOate were shown to induce proliferation and/or survival in a dose-dependent manner. nih.govaacrjournals.org This suggests that for certain biological effects, the sustained release of NO is the critical factor, regardless of the donor's chemical class. However, in other contexts, the specific chemical nature of the donor and its byproducts can influence the observed effects. For instance, the cytotoxicity of this compound has been shown to be more potent than SNAP in certain cancer cell lines, an effect attributed to its targeted uptake via glucose transporters. nih.gov

Table 1: Comparison of Nitric Oxide Donor Half-Lives

Nitric Oxide Donor Half-Life (t½) Reference(s)
This compound ~27-28 hours carcinogenesis.com
DETA-NONOate ~20-24 hours carcinogenesis.comnih.gov
SNAP ~10 hours carcinogenesis.com
Spermine-NONOate ~5 hours carcinogenesis.com

Applications in Investigating Spatiotemporal Aspects of NO Signaling

Development and Implementation of Cell-Based Assays

The evaluation of this compound's biological effects relies on a variety of well-established cell-based assays. These assays are crucial for quantifying cellular responses such as changes in proliferation, viability, and gene or protein expression.

Assessing cell proliferation and viability is fundamental to understanding the cytotoxic or cytostatic effects of this compound. Several techniques are commonly employed for this purpose.

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. nih.govaacrjournals.org The tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. nih.govfolibio.com.tw The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. folibio.com.tw This assay has been used to demonstrate the dose-dependent effects of this compound on the proliferation and/or survival of lymphatic endothelial cells. nih.govaacrjournals.org

The thymidine (B127349) incorporation assay is a more direct measure of cell proliferation. thermofisher.comresearchgate.net It relies on the incorporation of a labeled nucleoside, traditionally radioactive [3H]-thymidine, into the DNA of dividing cells. researchgate.netnih.gov The amount of incorporated label is quantified and serves as an index of DNA synthesis and, by extension, cell proliferation. thermofisher.com Non-radioactive alternatives, such as those using bromodeoxyuridine (BrdU), are also widely used. nih.govsigmaaldrich.com

Other common viability assays include those based on the reduction of other tetrazolium salts like MTT, XTT, and MTS, or the measurement of ATP levels using luciferase-based assays, which reflect the number of metabolically active cells. nih.govlicorbio.comthermofisher.compromega.com

Table 2: Common Cell Proliferation and Viability Assays

Assay Principle Detection Method Reference(s)
WST-1 Cleavage of tetrazolium salt to formazan by mitochondrial dehydrogenases. Colorimetric (Absorbance) nih.govaacrjournals.orgnih.govfolibio.com.tw
Thymidine Incorporation Incorporation of labeled thymidine into newly synthesized DNA during cell division. Radiometric or Colorimetric/Fluorometric (with analogs like BrdU) thermofisher.comresearchgate.netnih.govsigmaaldrich.com
MTT Reduction of MTT to a purple formazan product by viable cells. Colorimetric (Absorbance) nih.govthermofisher.com
ATP Assay Measurement of ATP, an indicator of metabolically active cells, using a luciferase reaction. Luminescence licorbio.compromega.com

To delve into the molecular mechanisms underlying the effects of this compound, researchers employ techniques to analyze changes in gene and protein expression.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) , particularly quantitative real-time RT-PCR (qRT-PCR), is used to measure the messenger RNA (mRNA) levels of specific genes. nih.govsemanticscholar.org This technique allows for the quantification of gene expression changes in response to this compound treatment. For example, qRT-PCR has been used to demonstrate a correlation between the expression of glucose transporter 1 (GLUT1) mRNA and the sensitivity of tumor cells to this compound. nih.gov

Immunoblotting , also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a cell lysate. This method has been instrumental in confirming the expression of proteins like GLUT1 at the protein level, further supporting the hypothesis of targeted uptake of this compound in GLUT1-expressing cells. nih.gov Another important protein often analyzed is Ki-67, a well-established marker of cell proliferation. nih.govresearchgate.net Changes in Ki-67 expression following treatment with this compound can provide further evidence of its anti-proliferative effects. nih.gov

Table 3: Techniques for Gene and Protein Expression Analysis

Technique Target Molecule Purpose Key Proteins Analyzed Reference(s)
RT-PCR mRNA Quantifies gene expression levels. GLUT1 nih.govsemanticscholar.org
Immunoblotting Protein Detects and quantifies specific proteins. GLUT1, Ki-67 nih.govnih.govresearchgate.net

To visualize and quantify the release of nitric oxide (NO) from donors like this compound within living cells, fluorescent probes are indispensable. DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) and its diacetate form (DAF-FM DA) are widely used for this purpose. lumiprobe.commdpi.com

DAF-FM DA is a cell-permeant molecule that can passively diffuse across the cell membrane. lumiprobe.commdpi.com Once inside the cell, it is deacetylated by intracellular esterases to the cell-impermeant DAF-FM. lumiprobe.com In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. lumiprobe.commdpi.comresearchgate.net The resulting fluorescence intensity is proportional to the intracellular NO concentration. DAF-FM is particularly useful due to its high sensitivity, with a detection limit for NO of around 3 nM, and its fluorescence is stable over a wide pH range. lumiprobe.comnih.gov This allows for the real-time monitoring of NO production and localization within cellular compartments, providing direct evidence of NO release from this compound after cellular uptake. nih.govcapes.gov.br

Table 4: Fluorescent Probe for Intracellular Nitric Oxide Detection

Probe Mechanism Key Features Reference(s)
DAF-FM Reacts with NO to form a fluorescent triazole. High sensitivity (~3 nM detection limit), photostable, pH-insensitive above pH 5.5. lumiprobe.commdpi.comnih.govcapes.gov.br

Gene and Protein Expression Analysis (e.g., RT-PCR, Immunoblotting for GLUT1, Ki-67)

Contributions to Glycoconjugate Research Methodologies

Methodologies for the synthesis and analysis of glycoconjugates are fundamental to advancing the field of glycobiology. These techniques allow for the detailed study of carbohydrate-protein interactions, which are crucial in processes ranging from cell-cell recognition to pathogenesis. wikipedia.org

Glycopeptide libraries are powerful tools for high-throughput screening of glycan-binding proteins and for elucidating the specificity of enzymes involved in glycosylation. nih.gov One prominent method for creating these libraries is the Glyco-SPOT synthesis. This technique enables the parallel, microscale production of a diverse range of glycopeptides on a cellulose (B213188) membrane support. nih.gov The method is adaptable, allowing for the incorporation of various Fmoc-protected glycoamino acids, including O-, N-, and S-linked glycosides. nih.gov The resulting glycopeptide libraries can be used in various assays, such as determining the specificity of glycan-recognizing antibodies or the activity of glycosyltransferases. nih.gov

Currently, there is no scientific literature that documents the use of the nitric oxide donor this compound as a component or tool in Glyco-SPOT synthesis or other glycopeptide library synthesis methods. The synthesis of these libraries involves the precise chemical coupling of amino acids and carbohydrate moieties, a process distinct from the known function of this compound, which is to release nitric oxide. researchgate.netformulationbio.com

Table 1: Comparison of Glyco-SPOT Synthesis Features and this compound Properties

FeatureGlyco-SPOT SynthesisThis compound
Primary Function Parallel chemical synthesis of diverse glycopeptide libraries on a solid support. nih.govA water-soluble, stable donor of nitric oxide (NO).
Key Chemical Process Fmoc-based solid-phase peptide synthesis and glycosidic bond formation. nih.govDecomposition to release nitric oxide.
Application High-throughput screening of glycan-protein interactions, antibody specificity, and enzyme activity. nih.govResearch on NO-mediated cellular signaling, vasodilation, and cytotoxicity.
Reported Interaction Not applicable.Not reported to be used in this methodology.

The study of glycan-protein interactions is essential for understanding a vast array of biological functions. wikipedia.org A variety of biophysical and biochemical methods are employed to detect and characterize these interactions, which are often weak and transient. nih.govresearchgate.net Key techniques include:

Glycan Arrays: These are high-throughput platforms where a multitude of different glycan structures are immobilized on a surface. wikipedia.org They are used to screen for the binding specificity of glycan-binding proteins (GBPs), such as lectins, or whole cells. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the structure and dynamics of glycan-protein complexes in solution. nih.gov

Mass Spectrometry (MS): Techniques like MALDI-MS and LC-MS are used to identify and characterize the glycan structures that bind to specific proteins. wikipedia.org

Proximity Labeling: This method uses a GBP of interest fused to an enzyme (like a peroxidase) to covalently "tag" interacting glycoproteins in living cells, allowing for their subsequent identification. nih.gov

While this compound is a glycoconjugate, its specific use as a probe in the aforementioned methods for studying glycan-protein interactions has not been reported. The glucose moiety of this compound primarily serves to increase its solubility and stability for its function as an NO donor. The field typically utilizes a wide range of complex and specific oligosaccharides to probe the intricacies of glycan recognition, which goes beyond the simple glucose structure of this compound. mit.edunih.gov

Implications for Glycopeptide Library Synthesis (e.g., Glyco-SPOT Synthesis)

Future Directions and Emerging Research Avenues

The future of glycobiology research lies in the development of novel tools and the integration of complex datasets to unravel the roles of glycans in health and disease.

The established role of this compound as an NO donor has prompted its use in studying pathways sensitive to nitric oxide, such as those involved in inflammation and apoptosis in cancer models. Future research could explore its effects in other disease models where NO signaling is implicated, such as neurodegenerative conditions or cardiovascular disease research, from a purely mechanistic standpoint. For instance, studies have investigated the role of SNAP-25 (Synaptosomal-Associated Protein 25), a component of the SNARE complex, in medulloblastoma and its potential link to cellular differentiation and response to chemotherapy. spandidos-publications.com While SNAP-25 is a different molecule, this highlights the broader interest in related "SNAP" compounds in various disease contexts. The impact of the glycosyl moiety of this compound on cellular uptake and targeting in these models could be a specific avenue for non-clinical investigation.

Rational design involves modifying the structure of a molecule to enhance its properties for a specific application. nih.govnih.gov For glyco-conjugated compounds, this could mean altering the glycan part to improve targeting to specific lectins on cell surfaces, or modifying the aglycone to change its activity or stability.

In the context of this compound, rational design could be applied to create new derivatives with enhanced research utility. For example:

Altering the Glycan: Replacing the glucose with other monosaccharides or oligosaccharides could potentially target the NO-donating core to different cell types expressing specific carbohydrate receptors.

Modifying the Linker: Changing the linkage between the sugar and the SNAP core could fine-tune the rate of NO release.

Varying the Core: The S-nitroso-N-acetylpenicillamine core itself could be modified to alter its intrinsic reactivity and stability.

While such rational design is a promising future direction, current literature focuses on the existing structure of this compound. The principles of rational design are actively being applied to other complex molecules, such as fluorescent probes for live-cell imaging and potent degraders of disease-related proteins, providing a framework for future work on compounds like this compound. nih.govmdpi.com

Table 2: Potential Rational Design Strategies for this compound Derivatives

Design StrategyTarget PropertyPotential Research Application
Glycan Modification Altered cell/tissue targetingInvestigating NO effects in specific cell populations.
Linker Modification Tunable NO release kineticsPrecisely controlling the temporal delivery of NO in experimental systems.
Core Structure Alteration Modified stability and reactivityDeveloping research tools with different half-lives for long-term or short-term studies.

Multi-omics integration combines data from different molecular levels (genomics, transcriptomics, proteomics, metabolomics, glycomics) to provide a holistic view of a biological system. mdpi.comfrontiersin.org This approach is powerful for understanding complex processes like disease progression or cellular differentiation. nih.govnih.govub.edu For example, integrating proteomics and O-glycoproteomics has revealed how glycosylation can alter key cancer-related pathways. nih.gov

The application of a multi-omics approach to study the effects of this compound could provide a comprehensive understanding of its biological impact. For instance, a systems-level analysis could involve:

Transcriptomics (RNA-seq): To identify genes and pathways whose expression is altered by the NO released from this compound.

Proteomics/Phosphoproteomics: To map the changes in protein abundance and phosphorylation events downstream of NO signaling.

Metabolomics: To understand how this compound-induced nitrosative stress or signaling affects cellular metabolism.

Such an integrated approach would move beyond studying a single endpoint and reveal the complex network of molecular changes induced by this compound, offering deeper insights into its mechanism of action in a research context. While multi-omics studies are increasingly common, specific studies integrating the effects of this compound are a future prospect. nih.gov

Q & A

Q. How does Glyco-SNAP-2's stability compare to SNAP in aqueous environments, and what methodological considerations are critical for assessing this in vitro?

this compound exhibits significantly greater stability (t1/2 = 27.4 hours) than SNAP (t1/2 = 10.3 hours) in water-based media, even without EDTA stabilization . To evaluate stability experimentally:

  • Use UV-Vis spectroscopy to monitor S-nitrosothiol decomposition at 340 nm over time.
  • Conduct parallel assays under controlled temperature (e.g., 25°C) and pH (physiological range).
  • Include EDTA-free and EDTA-supplemented conditions to assess metal ion effects on degradation .

Q. What are the key structural features of this compound that influence its NO release kinetics, and how can researchers experimentally characterize these parameters?

The compound combines an S-nitroso-N-acetylpenicillamine (SNAP) moiety with a glycosidic fragment, enhancing hydrophilicity and stability . Methodological approaches include:

  • HPLC analysis : Quantify purity (≥95%) and degradation products under varying storage conditions.
  • Mass spectrometry : Confirm molecular integrity and track NO release via byproduct identification.
  • Polarography : Measure real-time NO release rates in buffered solutions .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound dosing in tissue-specific NO delivery studies while minimizing confounding variables?

  • Dose-response calibration : Pre-test concentrations (e.g., 1–100 µM) in target tissues (e.g., vascular vs. neuronal) using amperometric NO sensors.
  • Control for redox interference : Include antioxidants (e.g., ascorbate) or thiol blockers to isolate this compound-specific effects.
  • Use FINER criteria : Ensure feasibility, novelty, and relevance by aligning dose ranges with prior pharmacokinetic data .

Q. What statistical frameworks are recommended for analyzing contradictory data on this compound's efficacy across different biological models?

  • Triangulation : Combine quantitative (e.g., NO flux measurements) and qualitative (e.g., transcriptional responses) data to validate findings.
  • Meta-analysis : Systematically review existing studies (using tools like PRISMA) to identify model-specific confounding factors (e.g., cell type, oxygen tension).
  • Bayesian hierarchical modeling : Account for variability between experimental systems (e.g., in vitro vs. ex vivo) .

Q. How can researchers address conflicting data regarding this compound's tissue-specific bioavailability in vascular versus neuronal studies?

  • Compartmental modeling : Use pharmacokinetic software (e.g., PK-Sim) to simulate tissue penetration rates based on hydrophilicity and molecular weight.
  • Comparative imaging : Apply confocal microscopy with NO-sensitive fluorescent probes (e.g., DAF-FM) to spatially resolve release patterns.
  • Systematic gap analysis : Follow evidence-based research (EBR) principles to identify understudied variables (e.g., blood-brain barrier permeability) .

Q. What advanced spectroscopic techniques are most suitable for real-time monitoring of NO release from this compound under physiological conditions?

  • Electron paramagnetic resonance (EPR) : Detect NO radicals using spin-trapping agents (e.g., Fe-MGD complexes).
  • Fluorescence quenching assays : Track NO via interaction with hemoglobin or other heme proteins.
  • Microelectrode arrays : Measure localized NO concentrations in 3D cell cultures or organoids .

Methodological Frameworks and Data Reporting

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Adhere to FAIR principles : Include detailed metadata on compound preparation (e.g., solvent, storage temperature) and assay conditions.
  • Supplementary tables : Provide raw kinetic data (e.g., t1/2, NO release rates) in standardized formats (CSV/Excel).
  • Reference negative controls : Explicitly state handling precautions (e.g., light sensitivity, reconstitution timing) to prevent batch variability .

Q. What strategies mitigate the risk of artifact generation when using this compound in complex biological systems?

  • Blinded experimental design : Randomize treatment groups and use placebo controls (e.g., non-nitrosylated analogs).
  • Cross-validation : Replicate key findings with alternative NO donors (e.g., DEA-NONOate) or genetic models (e.g., NOS inhibitors).
  • Error propagation analysis : Quantify uncertainty in NO measurements using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.